Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-

Catalog No.
S13293982
CAS No.
63870-36-0
M.F
C32H45N5O7S2
M. Wt
675.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[...

CAS Number

63870-36-0

Product Name

Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-

IUPAC Name

N-[7-[(4-decoxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide

Molecular Formula

C32H45N5O7S2

Molecular Weight

675.9 g/mol

InChI

InChI=1S/C32H45N5O7S2/c1-5-8-9-10-11-12-13-14-19-44-26-17-15-25(16-18-26)36-37-31-29(46(42,43)34-7-3)21-24-20-27(45(40,41)33-6-2)22-28(35-23(4)38)30(24)32(31)39/h15-18,20-22,33-34,39H,5-14,19H2,1-4H3,(H,35,38)

InChI Key

NHGVHUVNLBETNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)NCC)S(=O)(=O)NCC)NC(=O)C)O

Acetamide, systematically known as N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl] is a complex organic compound characterized by its intricate structure. It is derived from the condensation of acetic acid and ammonia, making it a member of the amide family. Acetamide is notable for its unique properties, including being a colorless, hygroscopic solid with a distinctive mousy odor and high solubility in water and various organic solvents .

Typical of amides:

  • Hydrolysis: In acidic conditions, acetamide can hydrolyze to produce acetic acid and ammonium ions:
    CH3CONH2+H2OCH3COOH+NH4+\text{CH}_3\text{CONH}_2+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{NH}_4^+ .
  • Dehydration: Under heating, acetamide may dehydrate to form acetic anhydride or other derivatives depending on the reaction conditions.
  • Oxidation: Acetamide can be oxidized to various products using strong oxidizing agents like potassium permanganate.

These reactions highlight the versatility of acetamide in organic synthesis and its potential as a precursor for more complex molecules.

Acetamide exhibits biological activity that has been the subject of research. It has been found to possess certain antimicrobial properties, making it a candidate for pharmaceutical applications. Additionally, its derivatives may have implications in drug development due to their interactions with biological systems . The presence of the amide functional group allows for hydrogen bonding, which is crucial in biological interactions.

Acetamide can be synthesized through several methods:

  • Dehydration of Ammonium Acetate: A common laboratory method involves heating ammonium acetate:
    NH4CH3COOCH3CONH2+H2O\text{NH}_4\text{CH}_3\text{COO}\rightarrow \text{CH}_3\text{CONH}_2+\text{H}_2\text{O} .
  • Ammonolysis of Acetylacetone: This method utilizes acetylacetone in the presence of ammonia under reductive amination conditions.
  • Hydrolysis of Acetonitrile: Industrially, acetamide can be produced by hydrolyzing acetonitrile:
    CH3CN+H2OCH3CONH2\text{CH}_3\text{CN}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{CONH}_2 .

These methods provide flexibility in producing acetamide depending on the desired scale and purity.

Acetamide has a wide range of applications:

  • Solvent: It serves as an effective solvent for both inorganic and organic compounds due to its high dielectric constant.
  • Plasticizer: Used in manufacturing polymers, enhancing flexibility and durability.
  • Pharmaceuticals: Acts as a precursor in the synthesis of various drugs and bioactive compounds.
  • Electrochemistry: Utilized in electrochemical applications due to its solvent properties .

Studies have shown that acetamide interacts with various biological molecules, influencing processes such as enzyme activity and protein folding. Its ability to form hydrogen bonds enhances its interaction with biomolecules, which is critical for its biological activity. Research into these interactions continues to unveil potential therapeutic uses and mechanisms of action .

Several compounds share structural similarities with acetamide, each exhibiting unique properties:

Compound NameStructureKey Characteristics
N,N-DimethylacetamideCH₃C(O)N(CH₃)₂Widely used solvent; higher boiling point
N-EthylacetamideCH₃C(O)N(CH₂CH₃)Used in pharmaceuticals; lower toxicity
N,N-DiethylacetamideCH₃C(O)N(CH₂CH₂CH₃)₂Commonly used as a solvent; higher viscosity

These compounds illustrate variations in alkyl substitution around the amide group, affecting their physical properties and applications. Acetamide's unique combination of solubility, reactivity, and biological activity sets it apart from these similar compounds, making it valuable in both industrial and research settings .

XLogP3

7.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

675.27604114 g/mol

Monoisotopic Mass

675.27604114 g/mol

Heavy Atom Count

46

UNII

C6QTS98DUH

General Manufacturing Information

Acetamide, N-[7-[2-[4-(decyloxy)phenyl]diazenyl]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-: INACTIVE

Dates

Last modified: 08-10-2024

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